
Technical Guide: Spectral Analysis of 5-(2,5-
Difluorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
5-(2,5-Difluorophenyl)-5-oxovaleric

acid

CAS No.: 898766-34-2

Cat. No.: B1325280

Get Quote

Executive Summary & Compound Profile
5-(2,5-Difluorophenyl)-5-oxovaleric acid is a critical fluorinated building block, primarily

utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology

pharmacophores. Its structural integrity relies on the precise placement of fluorine atoms at the

2 and 5 positions of the phenyl ring relative to the oxovaleric side chain.

IUPAC Name: 5-(2,5-difluorophenyl)-5-oxopentanoic acid

Molecular Formula: C₁₁H₁₀F₂O₃[1][2][3]

Molecular Weight: 228.19 g/mol [1][2][3]

Appearance: White to off-white crystalline powder

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
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Understanding the synthesis origin (Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric

anhydride) is vital for interpreting the spectral data, particularly for identifying regiochemical

isomers (e.g., 3,4-difluoro impurities) and solvent residuals.

1,4-Difluorobenzene

Acylium Complex

+ SM2

Glutaric Anhydride

AlCl3 / Lewis Acid

5-(2,5-Difluorophenyl)-
5-oxovaleric acidHydrolysis

Regioisomer Impurity
(Trace 3,4-difluoro)

Minor Pathway

Click to download full resolution via product page

Figure 1:Synthesis pathway highlighting the origin of the 2,5-substitution pattern and potential

isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for verifying the regiochemistry of the difluoro-substitution. The 2,5-

substitution pattern creates a distinct splitting pattern in both ¹H and ¹³C spectra due to ¹H-¹⁹F

and ¹³C-¹⁹F coupling.

¹H NMR Analysis (400 MHz, DMSO-d₆)
The aromatic region is characterized by complex multiplets due to the superposition of proton-

proton and proton-fluorine couplings.
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Insight

12.05 br s 1H -COOH

Carboxylic acid

proton;

exchangeable

with D₂O.

7.55 – 7.65 m 1H Ar-H6

Ortho to

carbonyl;

deshielded.

Shows coupling

to F5.

7.35 – 7.48 m 2H Ar-H3, Ar-H4

Overlapping

multiplets due to

F2/F5 coupling.

2.98 t (J=7.2 Hz) 2H -C(=O)CH₂-

α-methylene to

ketone

(deshielded).

2.28 t (J=7.3 Hz) 2H -CH₂COOH
α-methylene to

acid.

1.78 quint (J=7.3 Hz) 2H -CH₂CH₂CH₂-

Central

methylene (β-

position).

Critical Diagnostic:

The H6 proton (ortho to the ketone) typically appears as a multiplet (ddd) due to coupling

with F5 (ortho, J ≈ 9–11 Hz), H4 (meta, J ≈ 3 Hz), and F2 (para, J ≈ 6–8 Hz).

Absence of a singlet in the aromatic region confirms the lack of 3,4-difluoro impurity (which

would show a distinct isolated proton).

¹³C NMR Analysis (100 MHz, DMSO-d₆)
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The ¹³C spectrum is dominated by C-F coupling, splitting aromatic carbon signals into doublets

(d) or doublets of doublets (dd).

Chemical Shift (δ
ppm)

Splitting (J Hz) Assignment Notes

198.5 d (J ≈ 3 Hz) C=O (Ketone)
Long-range coupling

to F.

174.2 s COOH Acid carbonyl.

158.0 d (J ≈ 240 Hz) C-F (C2 or C5)
Direct C-F coupling

(large splitting).

156.5 d (J ≈ 240 Hz) C-F (C5 or C2) Direct C-F coupling.

126.0 – 115.0 m Ar-C (CH)
Aromatic CH carbons

split by F.

38.5 s -CH₂-C=O Aliphatic chain.[1][4]

33.0 s -CH₂-COOH Aliphatic chain.

19.5 s -CH₂-CH₂-CH₂- Central methylene.

¹⁹F NMR (376 MHz, DMSO-d₆)
Two distinct signals confirm the non-equivalence of the fluorine atoms.

δ -115 to -118 ppm: Multiplet (F at position 2).

δ -120 to -125 ppm: Multiplet (F at position 5).

Mass Spectrometry (MS) Analysis
Mass spectrometry provides confirmation of the molecular weight and characteristic

fragmentation indicative of the aryl ketone structure.

Ionization Mode: ESI (-) or EI (70 eV) Molecular Ion: [M-H]⁻ = 227.05 (ESI Negative); M⁺ = 228

(EI)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemscene.com/product/898766-13-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-5-oxopentanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325280?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation Pathway (EI - 70 eV)
The fragmentation is driven by alpha-cleavage at the ketone and McLafferty rearrangement.

m/z 228: Molecular Ion (M⁺).

m/z 210: [M - H₂O]⁺ (Loss of water from acid).

m/z 141: [2,5-Difluorobenzoyl]⁺ (Base Peak). This is the diagnostic acylium ion formed by

alpha-cleavage.

m/z 113: [2,5-Difluorophenyl]⁺ (Loss of CO from acylium).
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McLafferty Rearrangement
m/z 156

(Enol Ion)

- C3H4O2

Alpha Cleavage
m/z 141

(Acylium Ion - Base Peak)

- (CH2)3COOH
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(Difluorophenyl)

- CO
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Figure 2:Primary mass spectrometry fragmentation pathways (Electron Impact).

Infrared (IR) Spectroscopy
IR analysis is useful for rapid identification of functional groups and solid-state form verification.
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3300 – 2500 Broad, Med O-H Stretch Carboxylic Acid dimer

1710 Strong C=O Stretch Carboxylic Acid

1685 Strong C=O[5] Stretch
Aryl Ketone

(Conjugated)

1490, 1420 Medium C=C Stretch Aromatic Ring

1250 – 1150 Strong C-F Stretch Aryl Fluoride

820, 780 Medium C-H Bend
1,2,4-Trisubstituted

Benzene

Interpretation: The presence of two carbonyl peaks is the key fingerprint. The ketone peak at

~1685 cm⁻¹ is lower than a standard aliphatic ketone (~1715 cm⁻¹) due to conjugation with the

difluorophenyl ring.

Quality Control & Impurity Profiling
When analyzing this intermediate, researchers must watch for specific process-related

impurities.

Regioisomers: 5-(3,4-difluorophenyl)-5-oxovaleric acid.[3]

Detection: ¹H NMR.[6][7][8][9] Look for different aromatic coupling patterns.

Over-acylation: Bis-acylated byproducts (rare with glutaric anhydride but possible).

Detection: LC-MS (Higher MW).

Glutaric Acid: Hydrolysis byproduct of excess anhydride.

Detection: ¹H NMR (Simple triplets at ~2.2 and quintet at ~1.7 ppm, no aromatic signals).
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For quantitative analysis, ensure comparison against a certified reference standard (CRS) if

available, or use an internal standard (e.g., maleic acid) for qNMR purity determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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